Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate is an organic compound with a complex structure that includes both ester and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate typically involves the esterification of 2,3-dimethylbut-3-en-2-ol with propanedioic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbut-3-en-2-ol: A precursor in the synthesis of Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate.
Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate: A structurally similar compound with slight variations in the position of functional groups.
Uniqueness
This compound is unique due to its combination of ester and alcohol functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and other scientific research fields.
Properties
CAS No. |
90160-99-9 |
---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
dimethyl 2-(2,3-dimethylbut-3-en-2-yl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C11H18O5/c1-7(2)10(3,4)11(14,8(12)15-5)9(13)16-6/h14H,1H2,2-6H3 |
InChI Key |
SPETXJDQFUMCDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)C(C(=O)OC)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.